The compound is classified under small molecule inhibitors specifically targeting receptor tyrosine kinases, particularly the vascular endothelial growth factor receptor 2. Its design is based on structural modifications of existing inhibitors to enhance potency and selectivity against the receptor.
The synthesis of Vegfr-2-IN-18 involves several key steps, primarily utilizing organic synthesis techniques. Initial steps typically include the chlorination of nicotinic acid to form nicotinoyl chloride, which is then reacted with ethyl-4-aminobenzoate to yield ethyl 4-(nicotinamido)benzoate. Subsequent reactions involve refluxing this compound with hydrazine hydrate to produce the corresponding acid hydrazide. This intermediate can then undergo further reactions with various aldehydes to yield different benzylidene derivatives, which are crucial for the final structure of Vegfr-2-IN-18 .
The synthesis process often employs techniques such as refluxing, crystallization, and condensation reactions. Spectral data, including nuclear magnetic resonance and mass spectrometry, are utilized to confirm the structure of synthesized intermediates and final products.
Vegfr-2-IN-18 features a complex molecular structure that includes multiple rings and functional groups designed to optimize binding affinity to the vascular endothelial growth factor receptor 2. The specific arrangement of these groups is critical for its inhibitory activity. Molecular docking studies have suggested that the compound effectively fits into the ATP-binding site of VEGFR-2, which is essential for its function as an inhibitor .
The molecular formula and weight of Vegfr-2-IN-18 can be derived from its constituent elements, which typically include carbon, hydrogen, nitrogen, and oxygen. The precise three-dimensional conformation can be analyzed using computational chemistry tools that simulate interactions between the compound and its target receptor.
Vegfr-2-IN-18 undergoes several chemical reactions during its synthesis, including:
These reactions are crucial for constructing the final inhibitor with high specificity for VEGFR-2.
The mechanism by which Vegfr-2-IN-18 exerts its inhibitory effects on VEGFR-2 involves competitive inhibition at the receptor's active site. By binding to this site, Vegfr-2-IN-18 prevents the natural ligand from activating the receptor, thereby inhibiting downstream signaling pathways responsible for angiogenesis. This action can lead to reduced tumor growth and metastasis in cancer models .
In vitro studies have demonstrated that Vegfr-2-IN-18 can significantly decrease cell proliferation in endothelial cells by blocking VEGF-induced signaling pathways. The compound's efficacy is often quantified using IC50 values, which represent the concentration needed to inhibit 50% of biological activity.
Vegfr-2-IN-18 typically exhibits characteristics such as:
Chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography are used to assess purity and stability over time .
Vegfr-2-IN-18 has significant potential applications in cancer research and therapy. Its primary use is as a tool compound in preclinical studies aimed at understanding angiogenesis and developing anti-cancer therapies. By inhibiting VEGFR-2, it serves as a model for designing more potent inhibitors that could be translated into clinical settings for treating various malignancies characterized by aberrant blood vessel formation .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: